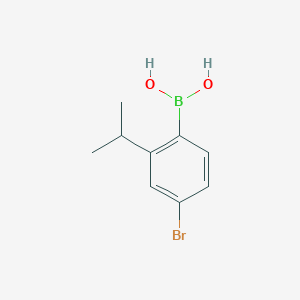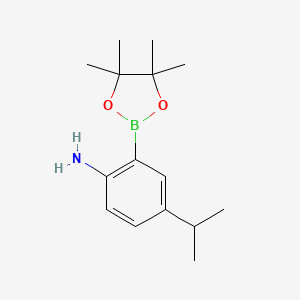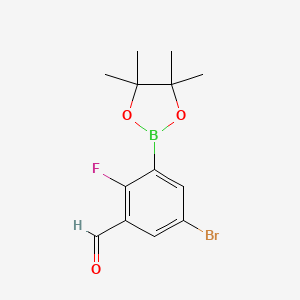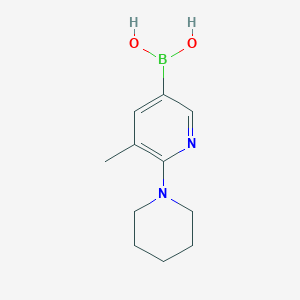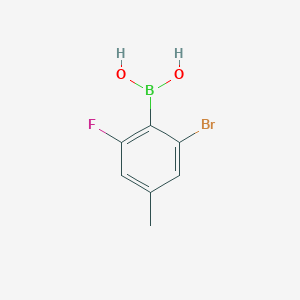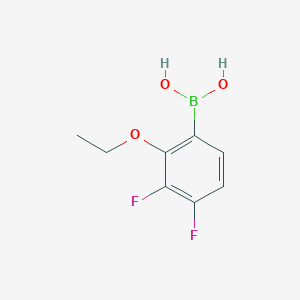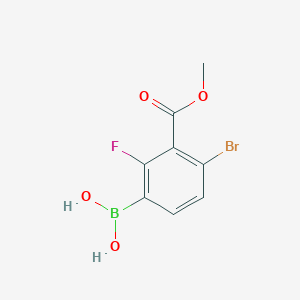
2-Methyl-5-propoxyphenylboronic acid
Descripción general
Descripción
2-Methyl-5-propoxyphenylboronic acid is a chemical compound with the CAS Number: 1451391-64-2 . It has a molecular weight of 194.04 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15BO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids and their esters are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Boronic acids, including derivatives like benzoxaboroles, have been recognized for their unique chemical properties that allow for diverse applications in organic synthesis. Benzoxaboroles, which are derivatives of phenylboronic acids, have shown exceptional properties leading to their investigation for use as building blocks in organic synthesis, protective groups, and their biological activity which has spurred clinical trials. These compounds demonstrate the ability to bind hydroxyl compounds, facilitating their application as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Environmental and Agricultural Implications
The environmental fate and behavior of phenoxy herbicides, related to boronic acids due to their application in controlling broadleaf weeds in agriculture, have been thoroughly reviewed. These studies highlight the importance of understanding the environmental impact of such chemicals, including their degradation, persistence, and potential toxicity towards non-target organisms. This knowledge is crucial for developing strategies to mitigate environmental contamination and promote safer agricultural practices (Islam et al., 2017).
Biodegradation and Environmental Remediation
Research into the microbial degradation of herbicides showcases the potential of microorganisms to breakdown environmental pollutants, including aryloxyphenoxy-propionate herbicides. These findings are significant for environmental science, indicating microbial catabolism as a viable method for remediating environments contaminated with such herbicides. Understanding the microbial resources, metabolic pathways, and catabolic enzymes involved in the degradation process can inform the development of bioremediation strategies and technologies (Zhou et al., 2018).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Methyl-5-propoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, the primary targets of this compound are likely the reactants involved in these SM cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . Therefore, this compound, as an organoboron compound, likely participates in the transmetalation step of the SM cross-coupling reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the SM cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic synthesis and are involved in the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that organoboron compounds are generally stable, readily prepared, and environmentally benign . These properties might influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic esters, which are similar to this compound, is known to be influenced by the pH of the environment . Additionally, the compound’s stability might be affected by temperature, as suggested by its storage temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
Boronic acids and their esters are known to be involved in various biochemical reactions . They can form reversible covalent complexes with biomolecules containing diols, such as carbohydrates and glycoproteins . This property allows them to interact with various enzymes and proteins in the body.
Cellular Effects
The specific cellular effects of 2-Methyl-5-propoxyphenylboronic acid are currently unknown due to the lack of research data. Boronic acids and their derivatives have been shown to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are generally stable in dry conditions but can hydrolyze in the presence of water .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to be able to cross cell membranes, suggesting that they may be distributed throughout the body .
Subcellular Localization
Boronic acids are small molecules that can diffuse freely across cell membranes, suggesting that they may be found in various subcellular compartments .
Propiedades
IUPAC Name |
(2-methyl-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGHFUHZRWCYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260689 | |
| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451391-64-2 | |
| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




